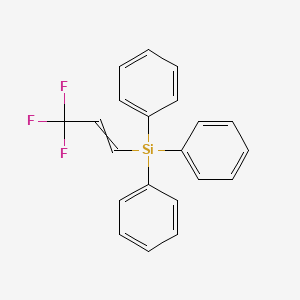
Triphenyl(3,3,3-trifluoroprop-1-en-1-yl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triphenyl(3,3,3-trifluoroprop-1-en-1-yl)silane: is an organosilicon compound characterized by the presence of a trifluoropropenyl group attached to a silicon atom, which is further bonded to three phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl(3,3,3-trifluoroprop-1-en-1-yl)silane typically involves the reaction of triphenylsilane with a trifluoropropenylating agent. One common method is the reaction of triphenylsilane with 3,3,3-trifluoroprop-1-ene in the presence of a catalyst such as a palladium complex. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This can include continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Triphenyl(3,3,3-trifluoroprop-1-en-1-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The trifluoropropenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Catalysts like palladium or nickel complexes are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include silanol derivatives, silane derivatives, and various substituted organosilicon compounds .
Wissenschaftliche Forschungsanwendungen
Triphenyl(3,3,3-trifluoroprop-1-en-1-yl)silane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is explored for its potential use in bioorganic chemistry, including the development of silicon-based drugs.
Medicine: Research is ongoing into its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which Triphenyl(3,3,3-trifluoroprop-1-en-1-yl)silane exerts its effects involves the interaction of the trifluoropropenyl group with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, facilitating the formation of complex molecular structures. The trifluoropropenyl group can participate in various chemical reactions, enhancing the compound’s reactivity and versatility .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylsilane: Lacks the trifluoropropenyl group, making it less reactive in certain chemical reactions.
(3,3,3-Trifluoroprop-1-en-2-yl)benzene: Contains a similar trifluoropropenyl group but lacks the silicon atom, resulting in different chemical properties.
Uniqueness
Triphenyl(3,3,3-trifluoroprop-1-en-1-yl)silane is unique due to the combination of the trifluoropropenyl group and the silicon atom, which imparts distinct reactivity and stability. This makes it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
647832-19-7 |
|---|---|
Molekularformel |
C21H17F3Si |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
triphenyl(3,3,3-trifluoroprop-1-enyl)silane |
InChI |
InChI=1S/C21H17F3Si/c22-21(23,24)16-17-25(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H |
InChI-Schlüssel |
UHOROGOYMWPMAF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Si](C=CC(F)(F)F)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-4-cyanobenzamide](/img/structure/B15169957.png)
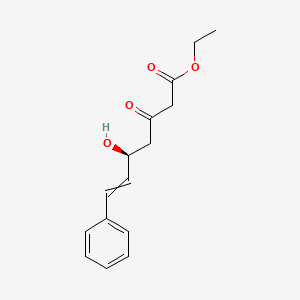
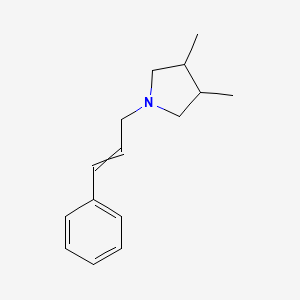
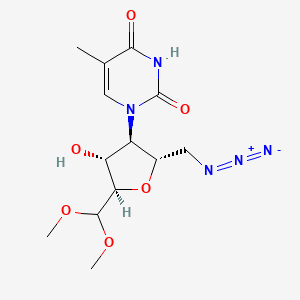
![2,9-Bis[4-(9H-carbazol-9-YL)phenyl]-1,10-phenanthroline](/img/structure/B15169972.png)
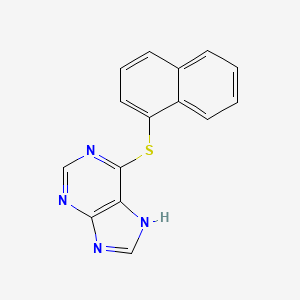
![2-Hydroxy-3-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B15169988.png)
![Phosphonic acid, [(4-bromophenyl)-1-pyrrolidinylmethyl]-, dimethyl ester](/img/structure/B15169991.png)
![4-(2-Fluoroethoxy)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15169996.png)
![2-{1-[(Trimethylsilyl)oxy]ethylidene}cyclohexan-1-one](/img/structure/B15170008.png)
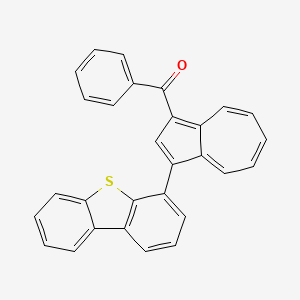
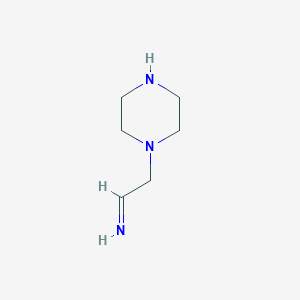

![3-[2-(4-Anilinophenoxy)acetamido]benzoic acid](/img/structure/B15170029.png)
